

Conglobatin C1: A Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: Conglobatin C1

Cat. No.: B10822035

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Cytotoxic Macrolide.

Introduction

Conglobatin C1 is a naturally occurring macrodiolide that has garnered interest within the scientific community for its cytotoxic properties.[1] Isolated from a previously un-reported *Streptomyces* strain, MST-91080, it is an analogue of the C2-symmetric macrodiolide, conglobatin.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Conglobatin C1**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Conglobatin C1 is distinguished from its parent compound, conglobatin, by differing patterns of methylation on its macrodiolide skeleton.[1][2] This structural nuance is believed to contribute to its biological activity.

Table 1: Chemical Identifiers and Physical Properties of **Conglobatin C1**

Property	Value	Source
Molecular Formula	C26H34N2O6	[3]
Molecular Weight	470.56 g/mol	[3]
CAS Number	2673270-37-4	[3]
Appearance	White to off-white solid (presumed)	Inferred from general properties of similar compounds
Solubility	Soluble in DMSO and methanol.	[4]
Storage	-20°C	[4]
Stability	≥ 4 years at -20°C	[4]

Table 2: Spectroscopic Data for **Conglobatin C1**

Spectroscopic Data	Value	Source
Mass Spectrometry	HRESI(+)-MS m/z 471.2490 [M+H] ⁺ (calcd. for C26H35N2O6, 471.2490)	[2]
UV Maximum	214 nm (in MeCN, characteristic of the α,β -unsaturated carbonyl moiety)	[5]
¹ H and ¹³ C NMR	Detailed NMR data in DMSO-d6 have been reported, but a publicly available peak assignment table is not available.	[6]

Biological Activity

Conglobatin C1 has demonstrated potent and selective cytotoxic activity.

Table 3: In Vitro Biological Activity of **Conglobatin C1**

Assay	Cell Line	Result (IC ₅₀)	Source
Cytotoxicity	NS-1 Mouse Myeloma	1.05 µg/mL	[1]

The cytotoxic effects of many macrolides are known to be mediated through the induction of apoptosis. While the specific signaling cascade for **Conglobatin C1** has not been fully elucidated, a plausible mechanism is the activation of the intrinsic apoptotic pathway.

Signaling Pathway

The following diagram illustrates a likely signaling pathway through which **Conglobatin C1** may exert its cytotoxic effects, based on the known mechanisms of similar cytotoxic macrolides.

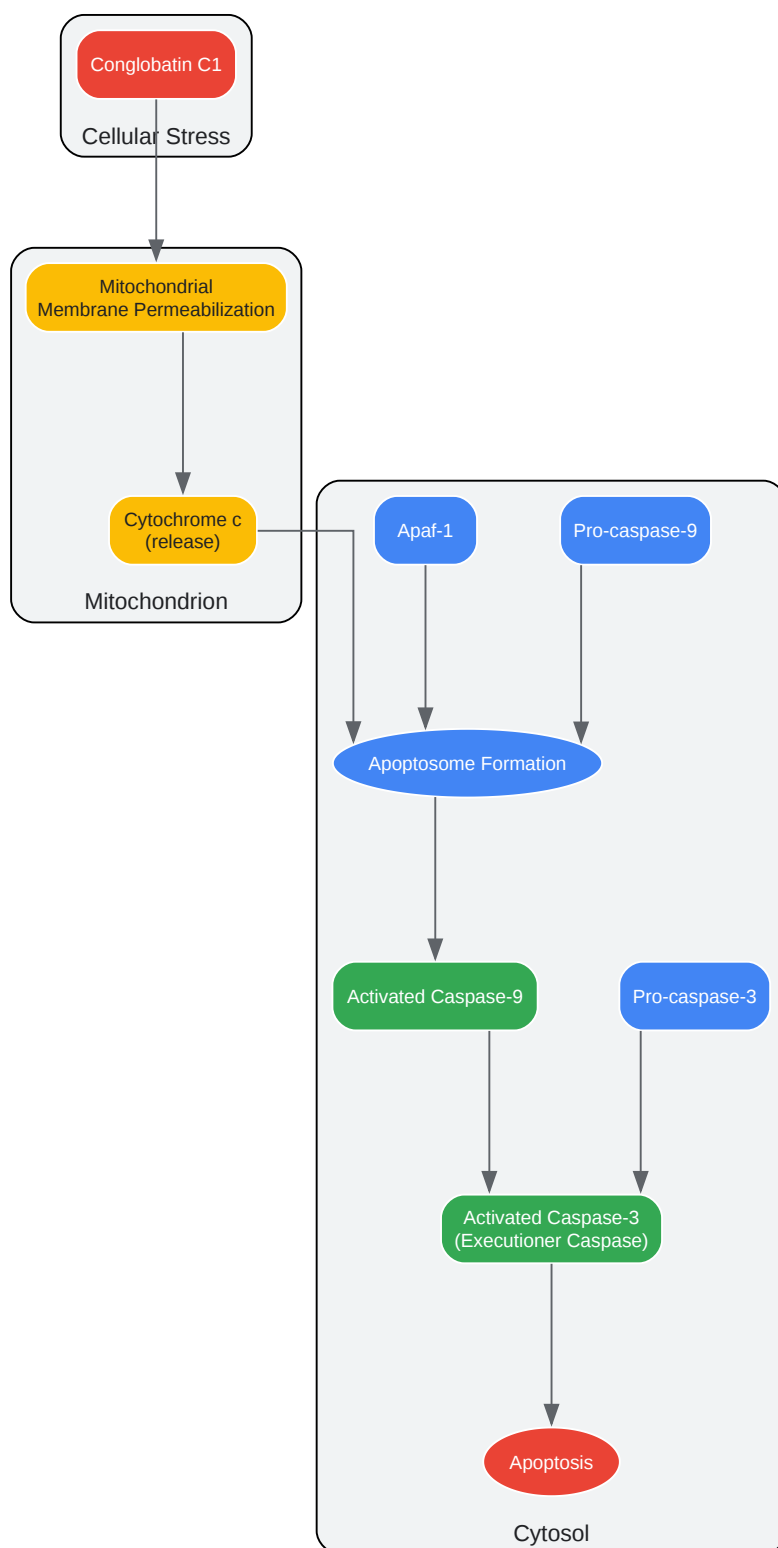


Figure 1: Proposed Intrinsic Apoptosis Pathway Induced by Conglobatin C1

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A proposed mechanism for **Conglobatin C1**-induced apoptosis.

Experimental Protocols

The following sections detail the general methodologies for the isolation, characterization, and bioactivity assessment of **Conglobatin C1**, based on published literature.

Isolation and Purification

- Fermentation: The *Streptomyces* sp. strain MST-91080 is cultured on a suitable medium, such as pearl barley, to produce **Conglobatin C1**.[\[7\]](#)
- Extraction: The culture is extracted with an organic solvent like ethyl acetate. The resulting extract is then partitioned against hexane to remove nonpolar impurities.[\[6\]](#)
- Chromatographic Purification: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of **Conglobatin C1**.[\[5\]](#)

Structural Elucidation

The chemical structure of **Conglobatin C1** is determined using a combination of spectroscopic techniques:

- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula.[\[2\]](#)
- NMR Spectroscopy: One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HSQC, HMBC) are employed to elucidate the connectivity and stereochemistry of the molecule. Spectra are typically acquired in deuterated solvents such as DMSO- d_6 .[\[6\]](#)
- UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy is used to identify chromophores within the molecule, such as the α,β -unsaturated carbonyl system.[\[5\]](#)
- Infrared Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in the molecule.[\[6\]](#)

Cytotoxicity Assay

The cytotoxic activity of **Conglobatin C1** against cancer cell lines is typically evaluated using a cell viability assay, such as the MTT or a luminogenic assay.

- **Cell Culture:** NS-1 mouse myeloma cells are cultured in an appropriate medium and conditions.
- **Compound Treatment:** The cells are treated with various concentrations of **Conglobatin C1** for a specified period (e.g., 72 hours).
- **Viability Assessment:** A reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a commercial cytotoxicity assay kit is added to the cells. The viability is determined by measuring the absorbance or luminescence, which correlates with the number of viable cells.
- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion

Conglobatin C1 represents a promising natural product with significant cytotoxic activity. Its unique chemical structure and potent biological effects make it a compelling candidate for further investigation in the development of novel anticancer therapeutics. This guide provides a foundational understanding of its chemical and biological characteristics to support ongoing and future research endeavors.

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